Colchicine salicylate

Description

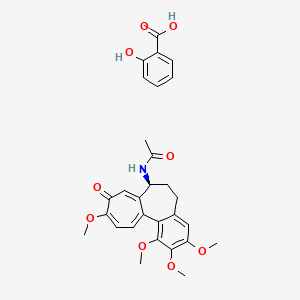

Structure

3D Structure of Parent

Properties

CAS No. |

8013-62-5 |

|---|---|

Molecular Formula |

C29H31NO9 |

Molecular Weight |

537.6 g/mol |

IUPAC Name |

2-hydroxybenzoic acid;N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |

InChI |

InChI=1S/C22H25NO6.C7H6O3/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16;8-6-4-2-1-3-5(6)7(9)10/h7,9-11,16H,6,8H2,1-5H3,(H,23,24);1-4,8H,(H,9,10)/t16-;/m0./s1 |

InChI Key |

FJDBYGKCGURUGE-NTISSMGPSA-N |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC.C1=CC=C(C(=C1)C(=O)O)O |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC.C1=CC=C(C(=C1)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The intricate Dance of Disruption: A Technical Guide to Colchicine Salicylate's Mechanism of Action on Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colchicine, a naturally occurring alkaloid, has been a cornerstone in the treatment of gout and other inflammatory conditions for centuries. Its therapeutic efficacy is intrinsically linked to its profound impact on microtubule dynamics, primarily through its interaction with the protein tubulin. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of colchicine salicylate on tubulin polymerization. We delve into the specifics of its binding site, the conformational changes it induces, and the subsequent disruption of microtubule-dependent cellular processes. This document synthesizes key quantitative data, details common experimental protocols for studying this interaction, and presents visual representations of the involved pathways to offer a comprehensive resource for researchers and drug development professionals.

The Core Interaction: Colchicine and the Tubulin Heterodimer

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is crucial for a multitude of cellular functions, including cell division, intracellular transport, and maintenance of cell shape. Colchicine exerts its effects by directly binding to tubulin and disrupting this dynamic equilibrium.

The Colchicine Binding Site: A Pocket of Disruption

X-ray crystallography studies have pinpointed the colchicine binding site to the β-tubulin subunit, at the interface between the α- and β-tubulin monomers.[1] This strategic location is critical to its mechanism of action. The binding of colchicine induces a conformational change in the tubulin dimer, creating a curved structure that is incompatible with incorporation into the straight microtubule lattice.[1] This steric hindrance effectively prevents further tubulin polymerization.[1]

Thermodynamics and Kinetics of Binding

The interaction between colchicine and tubulin is a complex process characterized by specific thermodynamic and kinetic parameters. Isothermal titration calorimetry (ITC) and fluorescence spectroscopy are key techniques used to quantify these interactions.

Table 1: Quantitative Data on Colchicine-Tubulin Interaction

| Parameter | Value | Method | Source |

| Dissociation Constant (Kd) | 2.7 x 10⁻⁷ M | Equilibrium Ultracentrifugation | [2] |

| Dissociation Constant (Kd) | ~0.5 µM | Competition Binding Assay | [3] |

| Binding Affinity (Kb) | 2.87 × 10⁸ M⁻¹ | Not Specified | [4] |

| ΔH° (Enthalpy Change) | -19 +/- 1 kJ/mol | Isothermal Microcalorimetry | [5] |

| ΔG° (Gibbs Free Energy Change) | -31.8 +/- 0.6 kJ/mol | Isothermal Microcalorimetry | [5] |

| ΔS° (Entropy Change) | 43 +/- 5 J/mol·K | Isothermal Microcalorimetry | [5] |

The Ripple Effect: Disruption of Microtubule Dynamics

The binding of the colchicine-tubulin complex to the plus ends of microtubules has profound consequences for their dynamic instability—the stochastic switching between periods of growth (polymerization) and shrinkage (depolymerization). Even at substoichiometric concentrations, colchicine can effectively "poison" the microtubule ends.[6]

Suppression of Polymerization and Dynamic Instability

The incorporation of a single colchicine-tubulin complex at the microtubule end is sufficient to inhibit further elongation.[7] This leads to a significant reduction in the microtubule growth rate and a suppression of the dynamic transitions between growth and shortening phases.[6]

Table 2: Effects of Colchicine on Microtubule Dynamics

| Parameter | Effect | Concentration | Source |

| Microtubule Growth Rate | Reduced | Sub-micromolar | [6] |

| Microtubule Shortening Rate | Reduced | Sub-micromolar | [6] |

| Dynamic Instability | Suppressed | Sub-micromolar | [6] |

Cellular Consequences: From Anti-inflammatory to Anti-cancer

The disruption of microtubule function by colchicine has far-reaching consequences for various cellular processes, forming the basis of its therapeutic applications.

Anti-inflammatory Mechanism: Targeting Neutrophils

Colchicine's potent anti-inflammatory effects, particularly in the treatment of gout, stem from its ability to inhibit neutrophil activity. Microtubules are essential for neutrophil migration, adhesion, and the release of inflammatory mediators. By disrupting the microtubule network, colchicine effectively immobilizes these key inflammatory cells.[8][9][10]

Table 3: Inhibitory Effects of Colchicine on Neutrophil Function

| Process | IC50 | Source |

| Neutrophil Adhesiveness to Endothelial Cells | 3 nM | [11] |

| Shedding of L-selectin from Neutrophils | 300 nM | [11] |

dot

References

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of colchicine binding on the reversible dissociation of the tubulin dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. A thermodynamic study of the interaction of tubulin with colchicine site ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Response of microtubules to the addition of colchicine and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Technical advance: Inhibition of neutrophil chemotaxis by colchicine is modulated through viscoelastic properties of subcellular compartments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. droracle.ai [droracle.ai]

- 11. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Nexus: A Technical Guide to the Biological Activity of Colchicine and Salicylates in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a critical contributor to the pathogenesis of a wide spectrum of diseases, ranging from autoinflammatory disorders to cardiovascular conditions. The intricate network of inflammatory signaling pathways presents numerous targets for therapeutic intervention. Among the armamentarium of anti-inflammatory agents, colchicine and salicylates have long-standing clinical use. This technical guide provides an in-depth exploration of the biological activities of colchicine and salicylates, with a focus on their mechanisms of action within key inflammatory pathways. We will delve into their effects on the NF-κB and NLRP3 inflammasome signaling cascades, present available quantitative data on their inhibitory activities, and provide detailed experimental protocols for researchers to investigate these effects in a laboratory setting.

Mechanism of Action: A Tale of Two Molecules

While both colchicine and salicylates exhibit potent anti-inflammatory properties, their primary mechanisms of action are distinct.

Colchicine: A Microtubule Disruptor Colchicine, an alkaloid derived from the autumn crocus (Colchicum autumnale), exerts its primary effect by disrupting microtubule polymerization. It binds to tubulin, the protein subunit of microtubules, preventing their assembly and leading to the disassembly of existing microtubules.[1] This disruption of the cytoskeleton has profound downstream consequences on various cellular processes that are central to the inflammatory response:

-

Inhibition of Neutrophil Function: Microtubules are essential for neutrophil motility, chemotaxis, and adhesion. By interfering with microtubule dynamics, colchicine effectively immobilizes neutrophils, preventing their migration to sites of inflammation.[2]

-

Inhibition of Inflammasome Activation: The assembly of the NLRP3 inflammasome, a key multiprotein complex that triggers the production of pro-inflammatory cytokines IL-1β and IL-18, is a microtubule-dependent process. Colchicine's disruption of the microtubule network hinders the assembly of the NLRP3 inflammasome, thereby suppressing the maturation and secretion of these potent inflammatory mediators.[3][4]

-

Modulation of Cytokine and Chemokine Release: The secretion of various cytokines and chemokines from inflammatory cells is also reliant on intact microtubule transport. Colchicine can, therefore, broadly suppress the release of inflammatory mediators.

Salicylates: From COX Inhibition to NF-κB Modulation Salicylates, most notably acetylsalicylic acid (aspirin), have a well-established role as non-steroidal anti-inflammatory drugs (NSAIDs). Their classical mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins, which are key mediators of pain and inflammation.

However, the anti-inflammatory effects of salicylates, particularly at higher doses, extend beyond COX inhibition. A significant body of evidence demonstrates that salicylates can directly inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[5] NF-κB is a master regulator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. Salicylates have been shown to inhibit the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB. By preventing the degradation of the inhibitory protein IκB, salicylates sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.[5]

Impact on Key Inflammatory Pathways

The NF-κB Signaling Pathway

The NF-κB pathway is a central hub for inflammatory signaling. Its inhibition by salicylates represents a key anti-inflammatory mechanism. Colchicine has also been reported to attenuate NF-κB activation, although this is likely a downstream consequence of its effects on microtubule-dependent upstream signaling events.[6]

The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a critical component of the innate immune system that responds to a variety of danger signals. Its activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms. Colchicine is a potent inhibitor of this pathway due to its disruption of microtubule-dependent inflammasome assembly.

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize available quantitative data on the inhibitory effects of colchicine and salicylates on various inflammatory parameters. It is important to note that these values are derived from different studies and experimental systems, and therefore, direct comparisons should be made with caution.

Table 1: In Vitro Inhibitory Concentrations (IC50) and Effective Doses of Colchicine

| Target/Process | Cell Type/System | IC50 / Effective Concentration | Reference(s) |

| Tubulin Polymerization | Purified tubulin | 3 nM | [1] |

| E-selectin Mediated Adhesion | Human umbilical vein endothelial cells (HUVECs) | 3 nM | [7] |

| L-selectin Expression | Neutrophils | 300 nM | [7] |

| NLRP3 Inflammasome Activation | Renal tubular epithelial cells | 0.1 - 1 µM (inhibition observed) | [8] |

| IL-1β Expression | 3T3 fibroblasts (hypoxia-induced) | 1 µM (significant inhibition) | [4][9] |

| TNF-α Release | Rat peritoneal macrophages (LPS-stimulated) | Concentration-dependent inhibition | [10] |

| Neutrophil Superoxide Production | Human and murine neutrophils (MSU-stimulated) | Dose-dependent inhibition | [11] |

| Neutrophil Chemotaxis | Human neutrophils | 10 ng/mL (impaired migration) | [2] |

Table 2: In Vitro Inhibitory Concentrations and Effective Doses of Salicylates

| Target/Process | Cell Type/System | IC50 / Effective Concentration | Reference(s) |

| NF-κB Activation | Human pancreatic cancer cells | 5-20 mM (inhibition of IκBα degradation) | [12] |

| Cytokine Gene Expression (IL-1α, IL-1β) | RAW264.7 macrophages (LPS-stimulated) | 15-20 mM (significant suppression) | [13] |

| IL-6 Induced Effects | Cancer and non-cancer cell lines | Therapeutic dosages counteracted effects | [14][15] |

| NF-κB Activation | T cells | Inhibition at therapeutic concentrations | [16] |

| IL-6/JAK/STAT3 Pathway | BV-2 microglial cells (LPS-stimulated) | Inhibition observed with aspirin | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-inflammatory effects of colchicine and salicylates.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of test compounds.

Materials:

-

HEK293T or other suitable cell line

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent (e.g., Lipofectamine)

-

96-well white, clear-bottom tissue culture plates

-

Inflammatory stimulus (e.g., TNF-α, IL-1β)

-

Test compounds (Colchicine, Salicylate)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 24-48 hours post-transfection to allow for reporter gene expression.

-

Treatment: Pre-treat the cells with various concentrations of colchicine or salicylate for 1-2 hours.

-

Stimulation: Stimulate the cells with an appropriate inflammatory agent (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include vehicle-treated and unstimulated controls.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the luciferase assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage inhibition of NF-κB activity by the test compounds compared to the stimulated control.

NLRP3 Inflammasome Activation Assay

This assay assesses the activation of the NLRP3 inflammasome by measuring the secretion of IL-1β and caspase-1 activity.

Materials:

-

THP-1 monocytes or bone marrow-derived macrophages (BMDMs)

-

24-well tissue culture plates

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Lipopolysaccharide (LPS) for priming (Signal 1)

-

NLRP3 activator (e.g., ATP, Nigericin) (Signal 2)

-

Test compounds (Colchicine)

-

Human IL-1β ELISA kit

-

Caspase-1 activity assay kit (fluorometric or colorimetric)

Procedure:

-

Cell Differentiation (for THP-1 cells): Seed THP-1 cells in a 24-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

Priming (Signal 1): Replace the medium with fresh medium containing LPS (e.g., 1 µg/mL) and incubate for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

-

Treatment: Pre-treat the primed cells with various concentrations of colchicine for 1 hour.

-

Activation (Signal 2): Stimulate the cells with an NLRP3 activator (e.g., 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours).

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cell debris.

-

IL-1β Quantification (ELISA): Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's protocol.

-

Caspase-1 Activity Assay: Measure caspase-1 activity in the cell lysates or supernatants using a specific caspase-1 activity assay kit.

-

Data Analysis: Calculate the percentage inhibition of IL-1β secretion and caspase-1 activity by colchicine compared to the stimulated control.

Leukocyte Transendothelial Migration Assay (Transwell Assay)

This assay evaluates the ability of leukocytes to migrate across an endothelial cell monolayer towards a chemoattractant, and the inhibitory effect of test compounds.

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Human umbilical vein endothelial cells (HUVECs)

-

Human neutrophils or other leukocytes

-

Chemoattractant (e.g., fMLP, IL-8)

-

Test compounds (Colchicine, Salicylate)

-

Cell staining dye (e.g., Crystal Violet) or a fluorescent dye

-

Microscope

Procedure:

-

Endothelial Monolayer Formation: Seed HUVECs onto the upper surface of the Transwell inserts and culture until a confluent monolayer is formed (2-3 days).

-

Treatment of Endothelium (Optional): Treat the HUVEC monolayer with an inflammatory stimulus (e.g., TNF-α) to upregulate adhesion molecules.

-

Assay Setup: Place the Transwell inserts into the wells of a 24-well plate containing the chemoattractant in the lower chamber.

-

Leukocyte Treatment: Pre-incubate leukocytes with various concentrations of colchicine or salicylate for 30-60 minutes.

-

Migration: Add the treated leukocytes to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C for 2-4 hours to allow for cell migration.

-

Quantification:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a dye like Crystal Violet.

-

Elute the dye and measure the absorbance, or count the stained cells in several microscopic fields.

-

-

Data Analysis: Calculate the percentage inhibition of leukocyte migration by the test compounds compared to the control.

Conclusion

Colchicine and salicylates are potent anti-inflammatory agents that modulate key inflammatory pathways through distinct mechanisms. Colchicine's primary action of disrupting microtubule polymerization leads to the inhibition of neutrophil function and NLRP3 inflammasome activation. Salicylates, in addition to their COX-inhibitory activity, directly suppress the pro-inflammatory NF-κB signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the anti-inflammatory properties of these compounds and to discover novel therapeutics targeting these critical inflammatory pathways. A deeper understanding of their molecular interactions will continue to unveil their full therapeutic potential in a wide range of inflammatory diseases.

References

- 1. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]

- 2. In Situ Detection and Measurement of Intracellular Reactive Oxygen Species in Single Isolated Mature Skeletal Muscle Fibers by Real Time Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB reporter assay [bio-protocol.org]

- 4. promega.com [promega.com]

- 5. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 6. invivogen.com [invivogen.com]

- 7. amsbio.com [amsbio.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.jp]

- 10. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]

- 14. researchgate.net [researchgate.net]

- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 16. bowdish.ca [bowdish.ca]

- 17. bosterbio.com [bosterbio.com]

Navigating Preclinical Development: A Technical Guide to the Pharmacokinetics and Bioavailability of Colchicine

A Note to Researchers: This technical guide addresses the preclinical pharmacokinetics and bioavailability of colchicine. Extensive literature searches did not yield specific data for "colchicine salicylate." Therefore, this document focuses on colchicine, the active moiety, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Colchicine, a potent anti-inflammatory agent, exhibits a complex pharmacokinetic profile characterized by rapid absorption, extensive tissue distribution, and significant metabolism. Preclinical studies, primarily in rodent models, have been instrumental in elucidating these characteristics. This guide provides a detailed examination of the experimental methodologies employed in these studies, a summary of key pharmacokinetic parameters, and a visualization of the metabolic pathways and experimental workflows. Understanding these preclinical data is crucial for the design of further non-clinical and clinical investigations.

Pharmacokinetic Profile of Colchicine in Preclinical Models

Preclinical research, predominantly in rat models, has established key pharmacokinetic parameters for colchicine. Oral bioavailability is generally low, with studies in Sprague-Dawley rats indicating it to be less than 8%.[1] This is attributed to a moderate extraction ratio and significant first-pass metabolism.[1] Colchicine demonstrates a high volume of distribution, suggesting extensive uptake into tissues.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of colchicine observed in preclinical studies.

Table 1: Pharmacokinetic Parameters of Colchicine in Male Sprague-Dawley Rats

| Parameter | Oral (0.1-0.5 mg/kg) | Intraperitoneal (0.25 mg/kg) | Intravenous (0.1 mg/kg) |

| Bioavailability (F%) | < 8 | - | 100 |

| Volume of Distribution (Vd) | High | - | High |

| Extraction Ratio | Moderate | - | - |

| Urinary Recovery (% of dose) | - | ~20 | ~20 |

Data sourced from a study in male Sprague-Dawley rats with jugular-vein cannulation.[1]

Experimental Protocols in Preclinical Pharmacokinetic Studies

The following section details the typical methodologies employed in preclinical investigations of colchicine pharmacokinetics.

Animal Models and Drug Administration

-

Species: Male Sprague-Dawley rats are a commonly used model.[1]

-

Housing and Preparation: Animals are typically housed in controlled environments with free access to food and water. For intravenous administration and serial blood sampling, jugular vein cannulation is a common surgical procedure.[1]

-

Routes of Administration:

-

Oral (PO): Colchicine is dissolved in a suitable vehicle and administered via oral gavage.

-

Intraperitoneal (IP): The drug solution is injected into the peritoneal cavity.

-

Intravenous (IV): A bolus injection is administered through the cannulated jugular vein to determine absolute bioavailability and clearance.[1]

-

Sample Collection and Analysis

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-administration from the jugular vein cannula.[1]

-

Urine Collection: Animals may be housed in metabolic cages to facilitate the collection of urine over a specified period.[1]

-

Sample Processing: Blood samples are typically centrifuged to separate plasma, which is then stored frozen until analysis.

-

Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method used for the quantification of colchicine in biological matrices.[1]

Visualizing Key Processes

Experimental Workflow for Preclinical Pharmacokinetic Studies

References

In Vitro Anti-mitotic Activity of Colchicine Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine, an alkaloid originally extracted from the autumn crocas (Colchicum autumnale), has a long history of medicinal use, notably in the treatment of gout.[1][2] Its potent anti-mitotic properties have also positioned it as a subject of significant interest in cancer research. Colchicine exerts its cytotoxic effects primarily by disrupting microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[3][4] Colchicine salicylate, a salt form of colchicine, is anticipated to exhibit a similar mechanism of action, driven by the colchicine moiety. This technical guide provides an in-depth overview of the in vitro anti-mitotic activity of colchicine, serving as a foundational resource for research on this compound. The guide details the core mechanism of action, summarizes key quantitative data, provides established experimental protocols, and visualizes the involved cellular pathways.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary anti-mitotic mechanism of colchicine involves its binding to β-tubulin, a subunit of the microtubule protein.[5] This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle.[4] The disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[6][7][8]

The binding of colchicine to the tubulin heterodimer has been shown to be irreversible and blocks the ability of tubulin cofactors, such as TBCE and TBCB, to dissociate the tubulin heterodimer.[1][9] This stabilization of the tubulin-colchicine complex prevents its incorporation into growing microtubules and can lead to the depolymerization of existing microtubules.[10]

Quantitative Data: In Vitro Cytotoxicity of Colchicine

The cytotoxic and anti-proliferative effects of colchicine have been quantified across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes representative IC50 values for colchicine in different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| BT-12 | Atypical Teratoid/Rhabdoid Tumor | 0.016 | [11] |

| BT-16 | Atypical Teratoid/Rhabdoid Tumor | 0.056 | [11] |

| A549 | Lung Carcinoma | 0.0039 | [12] |

| H1299 | Non-small Cell Lung Cancer | - | [13] |

| MCF-7 | Breast Adenocarcinoma | 0.004 | [12] |

| DU-145 | Prostate Carcinoma | - | [13] |

| HT-29 | Colorectal Adenocarcinoma | - | [14] |

| HCT-116 | Colorectal Carcinoma | - | [14] |

| SiHa | Cervical Squamous Cell Carcinoma | - | [6] |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | - | [6] |

| MDA-MB-231 | Breast Adenocarcinoma | 0.0022 | [12] |

| HEPG2 | Hepatocellular Carcinoma | 0.003 | [12] |

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[17] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or colchicine) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

-

MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[17]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 0.2% nonidet p-40 (NP-40) and 8 mM HCl in isopropanol, to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Allium cepa Root Tip Assay for Anti-mitotic Activity

The Allium cepa (onion) root tip assay is a simple, cost-effective, and sensitive in vivo model for evaluating the anti-mitotic and cytotoxic potential of chemical compounds.[19][20][21][22][23]

Principle: The meristematic cells at the root tips of Allium cepa undergo rapid and synchronized cell division. The mitotic index, which is the ratio of dividing cells to the total number of cells, is used to assess the rate of cell division. A decrease in the mitotic index indicates an inhibitory effect on mitosis.

Protocol:

-

Bulb Germination: Suspend onion bulbs in water for 48-72 hours to allow for root growth.

-

Treatment: Once the roots reach a length of 2-3 cm, transfer the bulbs to solutions containing different concentrations of this compound. Use distilled water as a negative control and a known anti-mitotic agent, such as methotrexate, as a positive control.[20]

-

Incubation: Incubate the bulbs in the test solutions for a defined period (e.g., 24 hours).

-

Root Tip Fixation: After incubation, excise the root tips and fix them in a solution of ethanol and glacial acetic acid (3:1 ratio) for 24 hours.[22]

-

Hydrolysis and Staining: Hydrolyze the fixed root tips in 1N HCl at 60°C for a few minutes, then stain them with a suitable stain like acetocarmine or Feulgen stain.[22]

-

Slide Preparation: Prepare squash slides of the stained root tips.

-

Microscopic Examination: Observe the slides under a light microscope and count the number of dividing cells (in prophase, metaphase, anaphase, and telophase) and the total number of cells in multiple fields of view.

-

Mitotic Index Calculation: Calculate the mitotic index using the following formula: Mitotic Index (%) = (Number of dividing cells / Total number of cells) x 100[19]

Tubulin Polymerization Inhibition Assay

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.[10][24][25]

Principle: Tubulin polymerization can be induced in vitro by GTP and warming to 37°C. The extent of polymerization can be monitored by measuring the increase in turbidity (absorbance) at 340-350 nm. Inhibitors of tubulin polymerization, like colchicine, will prevent this increase in absorbance.[10][24]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer (e.g., PEM buffer) on ice.

-

Compound Addition: Add different concentrations of this compound or a known inhibitor like colchicine to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by warming the mixture to 37°C in a temperature-controlled spectrophotometer.

-

Turbidity Measurement: Monitor the change in absorbance at 340 nm or 350 nm over time.[24]

-

Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the test compound to that of the control (vehicle-treated) sample. Calculate the IC50 value for the inhibition of tubulin polymerization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by colchicine and a general workflow for its in vitro evaluation.

Caption: Colchicine's anti-mitotic signaling pathway.

References

- 1. The Therapeutic Potential of the Ancient Drug Colchicine - American College of Cardiology [acc.org]

- 2. Does colchicine work? The results of the first controlled study in acute gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. celljournal.org [celljournal.org]

- 4. cdn.labmanager.com [cdn.labmanager.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Colchicine causes prenatal cell toxicity and increases tetraploid risk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE [frontiersin.org]

- 10. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs) ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01341K [pubs.rsc.org]

- 12. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Cell Counting & Health Analysis [sigmaaldrich.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. animorepository.dlsu.edu.ph [animorepository.dlsu.edu.ph]

- 20. asianjpr.com [asianjpr.com]

- 21. The Allium cepa Model: A Review of Its Application as a Cytogenetic Tool for Evaluating the Biosafety Potential of Plant Extracts [mdpi.com]

- 22. Investigation of cytotoxicity potential of different extracts of Ziziphus mauritiana (Lam) leaf Allium cepa model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Colchicine Salicylate: A Technical Guide to its Inhibitory Effect on NLRP3 Inflammasome Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. Colchicine, a medication long used for the treatment of gout and Familial Mediterranean Fever, has garnered significant attention for its potent anti-inflammatory properties, which are largely attributed to its inhibition of the NLRP3 inflammasome. This technical guide provides an in-depth analysis of the mechanisms through which colchicine salicylate modulates NLRP3 inflammasome activation, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a central role in the inflammatory response. Its activation is a two-step process:

-

Priming (Signal 1): This step is initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), which activate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. This leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).

-

Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation.

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are potent pro-inflammatory cytokines. Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

This compound's Mechanism of Action on the NLRP3 Inflammasome

This compound exerts its inhibitory effects on the NLRP3 inflammasome through multiple mechanisms:

-

Inhibition of Microtubule Polymerization: This is considered the primary mechanism of action. Colchicine binds to tubulin, preventing the polymerization of microtubules.[1][2] An intact microtubule network is essential for the spatial organization and assembly of the NLRP3 inflammasome components.[2] By disrupting microtubules, colchicine hinders the co-localization of NLRP3, ASC, and pro-caspase-1, thereby preventing inflammasome activation.[3]

-

Inhibition of P2X7 Receptor Signaling: The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in NLRP3 activation by mediating potassium efflux, a key activation signal.[4] In vitro studies have demonstrated that colchicine can inhibit the P2X7 receptor, preventing ATP-induced pore formation and subsequent potassium efflux, which in turn suppresses NLRP3 activation.[4][5]

-

Direct or Indirect Effects on Caspase-1: Some studies suggest that colchicine may directly or indirectly reduce the levels of pro-caspase-1 and activated caspase-1.[6][7] Treatment of monocytes from patients with acute coronary syndrome with colchicine resulted in a significant reduction in both pro-caspase-1 mRNA levels and secreted caspase-1 protein.[6][7]

The following diagram illustrates the signaling pathway of NLRP3 inflammasome activation and the points of inhibition by colchicine.

Quantitative Data on this compound's Efficacy

The inhibitory effects of colchicine on NLRP3 inflammasome activation have been quantified in various studies. The following tables summarize key findings.

Table 1: Effect of Colchicine on Caspase-1 and IL-1β in Human Monocytes from Acute Coronary Syndrome (ACS) Patients

| Parameter | Treatment Group | Change from Baseline/Control | p-value | Reference |

| Pro-Caspase-1 mRNA Levels | Colchicine | ↓ 57.7% vs. untreated | <0.05 | [6][7] |

| Secreted Caspase-1 Protein | Colchicine | ↓ 30.2% vs. untreated | <0.05 | [6][7] |

| Secreted IL-1β Levels | Colchicine | Markedly reduced vs. pre-treatment | <0.05 | [6][7] |

| Intracellular IL-1β Levels | Colchicine | Markedly reduced vs. pre-treatment | <0.05 | [6][7] |

Table 2: In Vitro Inhibition of NLRP3 Inflammasome Components by Colchicine

| Cell Type | Activator | Colchicine Concentration | Measured Endpoint | Inhibition | Reference |

| Human Vascular Smooth Muscle Cells | High Phosphate Medium | 5 nM | IL-1β release | Significant reduction | [8] |

| 3T3 Fibroblasts | CoCl₂ (Hypoxia) | 1 µM | IL-1β expression | Significantly inhibited (p < 0.05) | [9] |

| 3T3 Fibroblasts | CoCl₂ (Hypoxia) | 1 µM | ASC-NLRP3 colocalization | Reduced (not statistically significant) | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of this compound on NLRP3 inflammasome activation.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the inhibitory effect of colchicine on NLRP3 inflammasome activation.

ASC Oligomerization Assay by Western Blotting

This assay is a hallmark of inflammasome activation.[10]

Objective: To visualize the formation of ASC oligomers ("specks") in response to NLRP3 activation and assess the inhibitory effect of colchicine.

Materials:

-

Cell culture reagents (e.g., RPMI-1640, FBS, penicillin-streptomycin)

-

LPS (from E. coli O111:B4)

-

ATP or Nigericin

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., Triton X-100 based)

-

Disuccinimidyl suberate (DSS) crosslinker

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against ASC

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Protocol:

-

Cell Culture and Priming:

-

Plate macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) in 6-well plates.

-

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

-

-

Colchicine Treatment:

-

Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.

-

-

NLRP3 Activation:

-

Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 60-90 minutes.

-

-

Cell Lysis and Crosslinking:

-

Wash cells with ice-cold PBS and lyse with a suitable lysis buffer.

-

Centrifuge the lysates to pellet the insoluble fraction containing ASC specks.

-

Resuspend the pellet in PBS and add DSS to a final concentration of 2 mM.

-

Incubate for 30 minutes at room temperature to crosslink the ASC oligomers.

-

Quench the crosslinking reaction by adding Tris buffer.

-

-

Western Blotting:

-

Add Laemmli sample buffer to the crosslinked pellets and boil.

-

Separate the proteins by SDS-PAGE on a gradient gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against ASC.

-

Incubate with an HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescence detection system. ASC monomers will appear at ~22 kDa, while oligomers will be visible as a ladder of higher molecular weight bands.

-

Caspase-1 Activity Assay

Objective: To quantify the enzymatic activity of cleaved caspase-1 in cell lysates.

Materials:

-

Cell culture reagents, LPS, NLRP3 activator, and this compound (as above)

-

Caspase-1 activity assay kit (fluorometric or colorimetric)

-

Cell lysis buffer provided with the kit

-

Caspase-1 substrate (e.g., YVAD-AFC or YVAD-pNA)

Protocol:

-

Cell Treatment:

-

Follow steps 1-3 from the ASC oligomerization protocol to prime, treat with colchicine, and activate the cells.

-

-

Cell Lysis:

-

Lyse the cells using the buffer provided in the caspase-1 activity assay kit.

-

Centrifuge the lysates to remove cell debris.

-

-

Enzymatic Reaction:

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-1 substrate (e.g., YVAD-AFC) to each well.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

-

Measure the fluorescence (for AFC substrate) or absorbance (for pNA substrate) using a plate reader.

-

The signal intensity is directly proportional to the caspase-1 activity.

-

IL-1β Secretion Assay by ELISA

Objective: To measure the concentration of mature IL-1β released into the cell culture supernatant.

Materials:

-

Cell culture reagents, LPS, NLRP3 activator, and this compound (as above)

-

Human or mouse IL-1β ELISA kit

-

96-well ELISA plate

-

Plate reader

Protocol:

-

Cell Treatment and Supernatant Collection:

-

Follow steps 1-3 from the ASC oligomerization protocol.

-

After activation, centrifuge the cell culture plates to pellet the cells.

-

Carefully collect the supernatant without disturbing the cell pellet.

-

-

ELISA Procedure:

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody for IL-1β.

-

Adding the collected supernatants and standards to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the IL-1β standards.

-

Calculate the concentration of IL-1β in the samples based on the standard curve.

-

Conclusion

This compound is a potent inhibitor of the NLRP3 inflammasome, acting through multiple mechanisms to suppress the production and release of the pro-inflammatory cytokines IL-1β and IL-18. Its ability to disrupt microtubule polymerization, inhibit P2X7 receptor function, and reduce caspase-1 levels underscores its therapeutic potential in a variety of NLRP3-driven diseases. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate interactions between this compound and the NLRP3 inflammasome signaling pathway, facilitating the development of novel anti-inflammatory therapies.

References

- 1. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of inflammation and evidence for the use of colchicine in patients with acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New perspectives on the NLRP3 inflammasome—colchicine and the suppression of inflammatory pathways in metabolic syndrome associated diseases [explorationpub.com]

- 5. Colchicine inhibits cationic dye uptake induced by ATP in P2X2 and P2X7 receptor-expressing cells: implications for its therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.sahmri.org.au [research.sahmri.org.au]

- 7. Colchicine therapy in acute coronary syndrome patients acts on caspase-1 to suppress NLRP3 inflammasome monocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Colchicine inhibits vascular calcification by suppressing inflammasome activation through the enhancement of the Sirt2-PP2Ac signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of Colchicine Salicylate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of colchicine salicylate, a compound of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its core physicochemical properties, detailed experimental protocols, and relevant biological pathways.

Physicochemical Properties of Colchicine and this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its successful development. While specific experimental data for this compound is limited in publicly available literature, the properties of its parent compound, colchicine, provide a crucial baseline. The presence of the salicylate counter-ion is anticipated to influence these properties, particularly solubility.

Table 1: Physicochemical Properties of Colchicine and this compound

| Property | Colchicine | This compound | Source |

| Molecular Formula | C22H25NO6 | C29H31NO9 | [1] |

| Molecular Weight | 399.4 g/mol | 537.6 g/mol | [1] |

| Appearance | Pale yellow to pale greenish-yellow crystals or powder | Not specified | [2] |

| Melting Point | 150-160 °C (with decomposition) | Not specified | [3] |

Solubility Profile

The therapeutic efficacy of a drug is often intrinsically linked to its solubility. The following tables summarize the available solubility data for colchicine in various solvents. It is imperative for researchers to experimentally determine the solubility of this compound to fully characterize its behavior.

Table 2: Quantitative Solubility of Colchicine

| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |

| Water | 45 | 20 | [4] |

| Ethanol | 50 | Not Specified | [4] |

| DMSO | 426 | 25 | [3] |

| Chloroform | Soluble | Not Specified | [4] |

| Benzene | 10 | Not Specified | [4] |

| Ether | 4.5 | Not Specified | [4] |

Stability Profile

Understanding the stability of this compound is critical for ensuring its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. While specific data for the salicylate salt is not available, studies on colchicine indicate its susceptibility to degradation under alkaline conditions.[5]

Table 3: Summary of Forced Degradation Conditions for Colchicine (ICH Guidelines)

| Stress Condition | Typical Reagents and Conditions | Expected Outcome for Colchicine |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heated | Degradation may occur |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heated | Significant degradation expected |

| Oxidative | 3-30% H2O2, ambient or elevated temperature | Degradation may occur |

| Thermal | Dry heat (e.g., 60-80°C) | Generally stable |

| Photolytic | Exposure to UV/Vis light (ICH Q1B) | Potential for degradation |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound, based on established pharmaceutical testing principles and guidelines from the International Council for Harmonisation (ICH).

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the steps for determining the thermodynamic solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in different solvent systems at a controlled temperature.

Materials:

-

This compound powder

-

Selected solvents (e.g., purified water, phosphate buffer pH 7.4, ethanol, propylene glycol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solubility, use purified water and buffers of different pH values.

-

Sample Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of a specific solvent system. The excess solid should be visually apparent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Shake the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After shaking, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

Quantification:

-

HPLC Analysis: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample to determine the concentration of this compound.

-

UV-Vis Spectrophotometry: If this compound has a distinct chromophore and the solvent does not interfere, a UV-Vis spectrophotometer can be used. A calibration curve of known concentrations of this compound in the respective solvent must be prepared.

-

-

Data Reporting: Express the solubility in mg/mL or mol/L.

Protocol for Forced Degradation and Stability-Indicating Method Development

This protocol describes the process for conducting forced degradation studies on this compound and developing a stability-indicating HPLC method.

Objective: To identify the degradation products of this compound under various stress conditions and to develop an analytical method capable of separating the intact drug from its degradation products.

Part A: Forced Degradation Study

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

Purified water

-

Heating block or water bath

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Take samples at different time points, neutralize with an equivalent amount of base, and dilute with mobile phase for HPLC analysis.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Keep the solution at room temperature or heat gently (e.g., 40-60°C) for a specified period. Take samples, neutralize with an equivalent amount of acid, and dilute for analysis.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H2O2. Keep the solution at room temperature for a specified period. Take samples and dilute for analysis.

-

Thermal Degradation (Solid State): Place a known amount of this compound powder in a vial and keep it in an oven at a high temperature (e.g., 80°C) for a specified period. At each time point, dissolve a portion of the powder in a suitable solvent for analysis.

-

Photostability: Expose this compound powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples by HPLC.

Part B: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method that can resolve colchicine, salicylic acid, and all potential degradation products.

Initial HPLC Parameters (to be optimized):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Diode array detection (DAD) to monitor at multiple wavelengths (e.g., 245 nm and 350 nm for colchicine).

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Procedure:

-

Method Optimization: Inject the individual solutions of colchicine, salicylic acid, and the stressed samples into the HPLC system.

-

Resolution: Adjust the mobile phase composition, gradient, pH, and flow rate to achieve baseline separation between the peaks of colchicine, salicylic acid, and all degradation products.

-

Method Validation: Once a suitable method is developed, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Signaling Pathways

Colchicine exerts its therapeutic effects by modulating key inflammatory signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Colchicine's Inhibition of Tubulin Polymerization

Caption: Colchicine inhibits microtubule formation.

Colchicine's Effect on the NLRP3 Inflammasome Pathway

Caption: Colchicine inhibits NLRP3 inflammasome activation.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for research purposes. While quantitative data for the salicylate salt remains to be fully elucidated through experimental studies, the provided protocols offer a robust framework for researchers to conduct these critical investigations. The elucidation of colchicine's mechanism of action through its interaction with tubulin and the NLRP3 inflammasome pathway underscores its therapeutic potential. Further research into the specific physicochemical properties of this compound will be instrumental in optimizing its formulation and ensuring its safe and effective use in future therapeutic applications.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. cdn.who.int [cdn.who.int]

- 3. Colchicine,powder, 64-86-8,Sigma-Aldrich [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

A Technical Guide to the Historical Context of Colchicine and the Development of its Salicylate Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine, a potent alkaloid derived from the autumn crocus (Colchicum autumnale), has a rich and storied history in medicine, evolving from an ancient remedy for swelling to a modern anti-inflammatory agent with a growing list of therapeutic applications.[1][2][3] This technical guide provides an in-depth exploration of the historical context of colchicine and delves into the development of its salicylate salt, a formulation designed to enhance its therapeutic profile. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of colchicine's journey and the scientific rationale behind its salt formation.

Historical Context of Colchicine

The medicinal use of Colchicum extracts dates back to ancient civilizations. The Ebers Papyrus, an Egyptian medical text from around 1500 BC, describes its use for treating rheumatism and swelling.[1][2] In the first century AD, the Greek physician Pedanius Dioscorides documented the use of Colchicum for the treatment of gout in his work, De Materia Medica.[3] The name "colchicine" is believed to have originated from "Colchis," an ancient region on the Black Sea where the mythical sorceress Medea was said to have used the plant as a poison.[3]

The active principle, colchicine, was first isolated in 1820 by French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou.[3] In 1833, Philipp Lorenz Geiger purified the substance and named it colchicine.[3] Throughout the 19th and 20th centuries, colchicine became a cornerstone in the treatment of acute gout attacks.

A significant milestone in the modern history of colchicine was its approval for medical use in the United States in 1961.[1] However, it wasn't until 2009 that the U.S. Food and Drug Administration (FDA) approved a stand-alone colchicine product, Colcrys, for the treatment of familial Mediterranean fever (FMF) and the prophylaxis and treatment of gout flares.[2][3][4] This approval was part of the FDA's Unapproved Drugs Initiative, which aimed to ensure that all marketed drugs have been demonstrated to be safe and effective.[3]

Today, colchicine's therapeutic applications have expanded beyond gout and FMF to include the treatment of various inflammatory conditions such as pericarditis and Behçet's disease.[1][5] Furthermore, recent clinical trials have demonstrated its efficacy in reducing the risk of cardiovascular events, opening new avenues for its use in cardiovascular medicine.[1]

The Development of Colchicine Salicylate

The development of a salicylate salt of colchicine represents a strategic approach to optimize the therapeutic delivery and potentially enhance the safety and efficacy profile of the parent compound. The primary rationale behind the development of this compound, as outlined in patent literature, is to create a once-daily, sustained-release dosage form.[6]

2.1. Rationale for Development

The key objectives for developing a this compound salt formulation include:

-

Improved Patient Compliance: A once-daily dosing regimen is expected to improve patient adherence to the treatment, which is crucial for managing chronic inflammatory conditions.[6]

-

Increased Bioavailability: A sustained-release formulation of this compound may lead to more consistent plasma concentrations over a 24-hour period, potentially increasing the overall bioavailability of the active moiety.[6]

-

Reduced Side Effects: The gastrointestinal side effects of colchicine, such as diarrhea, nausea, and vomiting, are dose-dependent and are a common reason for non-compliance. A sustained-release formulation that avoids high peak plasma concentrations may help to mitigate these adverse effects.[6]

2.2. Formulation and Release Profiles

The patent for this compound describes various formulations, including tablets and capsules, designed for different release profiles:[6]

-

Immediate Release: Formulations designed to release the drug rapidly after administration.

-

Sustained Release: Formulations that release the drug over an extended period to maintain therapeutic concentrations.

-

Delayed Release: Formulations with a coating that delays the release of the drug until it reaches a specific part of the gastrointestinal tract.

While the patent provides a conceptual framework and formulation examples, it is important to note that, to date, there is a lack of publicly available preclinical and clinical studies that directly compare the physicochemical properties, pharmacokinetics, and clinical efficacy of this compound with the parent colchicine molecule.

Quantitative Data

The following tables summarize key quantitative data for colchicine. At present, directly comparable, publicly available data for this compound is limited.

Table 1: Physicochemical Properties of Colchicine

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₅NO₆ | [7] |

| Molar Mass | 399.44 g/mol | [7] |

| Appearance | Pale yellow to pale greenish-yellow, amorphous scales or crystalline powder | [8] |

| Solubility | Soluble in water, freely soluble in alcohol and chloroform, slightly soluble in ether | [8] |

Table 2: Pharmacokinetic Parameters of Oral Colchicine (0.6 mg single dose in healthy adults)

| Parameter | Value | Reference |

| Cmax (Peak Plasma Concentration) | 3 ng/mL | [8] |

| Tmax (Time to Peak Concentration) | 1.3 hours (range 0.7 to 2.5 h) | [8] |

| Absolute Bioavailability | ~45% | [8] |

| Protein Binding | ~39% (primarily to albumin) | [8] |

| Apparent Volume of Distribution | ~5 to 8 L/kg | [8] |

| Elimination Half-life | 26.6 to 31.2 hours | [9] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. However, standard methods for the analysis of colchicine in pharmaceutical formulations can be adapted for its salicylate salt.

4.1. High-Performance Liquid Chromatography (HPLC) for Colchicine Quantification

This method is suitable for determining the purity and concentration of colchicine in bulk drug substance and pharmaceutical dosage forms.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.[10]

-

Sample Preparation:

-

Accurately weigh and dissolve the colchicine standard or sample in the mobile phase to a known concentration.

-

For tablets, crush a tablet and dissolve the powder in a known volume of mobile phase. Filter the solution to remove excipients.

-

-

Procedure:

-

Inject a known volume of the standard solution to obtain a standard chromatogram and peak area.

-

Inject the same volume of the sample solution.

-

Calculate the concentration of colchicine in the sample by comparing its peak area to that of the standard.

-

4.2. High-Performance Thin-Layer Chromatography (HPTLC) for Colchicine Estimation

This method is useful for the quantification of colchicine in herbal formulations and crude drugs.

-

Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.

-

Mobile Phase: A mixture of toluene, dichloromethane, and methanol in equal proportions.

-

Sample Application: Apply standard and sample solutions as bands onto the HPTLC plate.

-

Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.

-

Detection: After development, dry the plate and scan it densitometrically at 350 nm.[11]

-

Quantification: Create a calibration curve by plotting the peak area of the standard against its concentration. Use this curve to determine the concentration of colchicine in the samples.[11]

Signaling Pathways and Experimental Workflows

5.1. Colchicine's Mechanism of Action: Inhibition of Microtubule Polymerization and Inflammasome Signaling

Colchicine exerts its anti-inflammatory effects primarily by disrupting microtubule function and inhibiting the activation of the NLRP3 inflammasome.

Caption: Colchicine's dual mechanism of action.

5.2. Logical Workflow for the Development of a Novel Colchicine Salt

The development of a new salt form of an existing drug, such as this compound, follows a structured workflow from initial concept to potential clinical application.

Caption: Workflow for new drug salt development.

Conclusion

Colchicine's journey from an ancient herbal remedy to a modern pharmaceutical with expanding therapeutic roles is a testament to its enduring efficacy. The development of its salicylate salt represents a logical step in drug optimization, aiming to enhance its clinical utility by improving patient compliance and potentially reducing side effects through innovative formulation strategies. While the publicly available data on this compound is currently limited, the foundational knowledge of colchicine's history, mechanism of action, and analytical methodologies provides a strong basis for future research and development in this area. As our understanding of the role of inflammation in a multitude of diseases grows, the story of colchicine and its derivatives is likely to continue to unfold.

References

- 1. WO2016166732A1 - this compound and uses thereof - Google Patents [patents.google.com]

- 2. Oral absorption characteristics and pharmacokinetics of colchicine in healthy volunteers after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Colchicine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Colchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7964647B2 - Colchicine compositions and methods - Google Patents [patents.google.com]

- 6. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jddtonline.info [jddtonline.info]

- 8. CA2909370A1 - Sustained-release formulations of colchicine and methods of using same - Google Patents [patents.google.com]

- 9. US20090215904A1 - Colchicine compositions and methods - Google Patents [patents.google.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Synthetic approaches towards a total synthesis of colchicine - UCL Discovery [discovery.ucl.ac.uk]

Colchicine salicylate's role in disrupting microtubule dynamics in eukaryotic cells.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchicine, a naturally occurring alkaloid, and its salicylate salt, are potent disruptors of microtubule dynamics in eukaryotic cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the action of colchicine salicylate, with a focus on its interaction with tubulin and the subsequent effects on microtubule polymerization. We will explore the downstream consequences of this disruption on critical cellular processes, including cell cycle progression and inflammatory signaling pathways. This document consolidates quantitative data on colchicine's efficacy, details key experimental protocols for its study, and visualizes the involved signaling cascades to serve as a comprehensive resource for researchers in cell biology and drug development.

Introduction: The Central Role of Microtubules

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers and are fundamental components of the eukaryotic cytoskeleton. They play crucial roles in a myriad of cellular functions, including the maintenance of cell shape, intracellular transport, cell motility, and the segregation of chromosomes during mitosis. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their function. This process, known as dynamic instability, is tightly regulated. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for therapeutic intervention, particularly in oncology.

Mechanism of Action: this compound's Interaction with Tubulin

This compound, a salt form of colchicine, is designed to potentially enhance bioavailability while retaining the core mechanistic properties of the colchicine molecule.[1] The primary mechanism of action of colchicine is its direct interaction with tubulin.

Colchicine binds with high affinity to a specific site on the β-tubulin subunit, at the interface with the α-tubulin subunit.[2] This binding site is distinct from those of other microtubule-targeting agents like taxanes and vinca alkaloids. The binding of colchicine to soluble tubulin dimers forms a tubulin-colchicine (TC) complex. This complex can then incorporate into the growing ends of microtubules.

The incorporation of the TC complex effectively "poisons" the microtubule end, preventing the further addition of tubulin dimers and suppressing the dynamic instability.[3] At low concentrations, colchicine and the TC complex kinetically stabilize microtubules by reducing the rates of both growth and shortening, and by decreasing the frequency of "catastrophes" (the switch from growth to shortening) while increasing the frequency of "rescues" (the switch from shortening to growth).[4] At higher concentrations, colchicine promotes microtubule depolymerization.[5]

The binding of colchicine induces a conformational change in the tubulin dimer, making it unable to adopt the straight conformation necessary for proper incorporation into the microtubule lattice.[2] This leads to the destabilization of the microtubule structure.

Quantitative Analysis of Colchicine's Effects

The efficacy of colchicine in disrupting microtubule dynamics and cellular processes can be quantified through various parameters.

Table 1: In Vitro Inhibition of Tubulin Polymerization by Colchicine and Analogs

| Compound | IC50 (µM) for Tubulin Polymerization | Cell Line/System | Reference |

| Colchicine | 8.1 | In vitro (enzymatic) | [6] |

| Colchicine | 10.6 | In vitro | [7] |

| Colchicine Analog G13 | 13.5 | In vitro (enzymatic) | [6] |

| Colchicine Analog E27 | 16.1 | In vitro (enzymatic) | [6] |

| Chalcone Derivative St. 54 | ~8 | In vitro | [7] |

| Azetidine Derivative St. 34 | 0.88 | In vitro | [7] |

| Azetidine Derivative St. 35 | 0.70 | In vitro | [7] |

| Benzothiophene Derivative St. 36 | 1.7 | In vitro | [7] |

| Quinoline-Indole Derivative St. 42 | 2.54 | In vitro | [7] |

| Quinoline-Indole Derivative St. 43 | 2.09 | In vitro | [7] |

Table 2: Antiproliferative Activity of Colchicine and its Derivatives

| Compound | IC50 (nM) | Cell Line | Reference |

| Colchicine Analog 39 | 0.06 - 0.7 | Various cancer cell lines | [8] |

| Chalcone Analog 9 | 0.21 | K562 | [8] |

| Chalcone Analog 10 (SD400) | 1.5 | K562 | [8] |

| β-Lactam Analog 25 | 106 - 507 | MGC-803, MCF-7, A549 | [8] |

| Thioether β-Lactam Analog 21 | 15 | HT-29 | [8] |

| Thioether β-Lactam Analog 22 | 56 | HT-29 | [8] |

| Fused Ring Analog 4 | Moderate activity | Melanoma and prostate cancer lines | [9] |

| Fused Ring Analog 7 | More potent than compound 4 | Melanoma and prostate cancer lines | [9] |

Signaling Pathways Modulated by Colchicine-Induced Microtubule Disruption

The disruption of the microtubule network by colchicine has profound effects on various signaling pathways, primarily those involved in inflammation and cytoskeletal regulation.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a key component of the innate immune system, responsible for the activation of caspase-1 and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18. Microtubules are thought to play a role in the assembly of the NLRP3 inflammasome complex.[10][11][12]

Colchicine's disruption of microtubule polymerization interferes with the spatial organization and trafficking of inflammasome components, thereby inhibiting its activation.[11][12][13] This leads to a reduction in the secretion of IL-1β and IL-18, which are potent mediators of inflammation.[10][14]

Modulation of the RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway is a critical regulator of the actin cytoskeleton, influencing cell shape, adhesion, and motility. This pathway culminates in the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor, leading to the stabilization of actin stress fibers.

While the primary target of colchicine is the microtubule network, there is evidence of crosstalk between microtubule and actin dynamics. Disruption of microtubules by colchicine can lead to the activation of RhoA. However, some studies also suggest that colchicine can inhibit the RhoA/ROCK pathway, leading to a net effect of reduced actin stress fiber formation. This modulation of the actin cytoskeleton contributes to the inhibitory effects of colchicine on cell migration and division.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

-

Fluorescent reporter dye (e.g., DAPI)

-

This compound stock solution (in DMSO or appropriate solvent)

-

96-well, black, non-binding microplate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Prepare tubulin solution in ice-cold G-PEM buffer to the desired final concentration (e.g., 2 mg/mL).

-

Add the fluorescent reporter dye to the tubulin solution.

-

Prepare serial dilutions of this compound in G-PEM buffer.

-

In a pre-warmed (37°C) 96-well plate, add the this compound dilutions. Include wells with vehicle control (solvent only) and a positive control (e.g., another known tubulin inhibitor).

-